

A Researcher's Guide to Validating Anti-ARL16 Antibodies for Western Blotting

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Compound of Interest

Compound Name: *ARL16 Human Pre-designed
siRNA Set A*

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For researchers in cellular biology and drug development, the specific and reliable detection of ADP-ribosylation factor-like protein 16 (ARL16) is crucial for understanding its roles in cellular trafficking and signaling pathways. This guide provides a comparative overview of commercially available polyclonal antibodies for the detection of human ARL16 via western blotting, offering available validation data and detailed experimental protocols to aid in antibody selection and experimental design.

Comparison of Commercially Available Anti-ARL16 Antibodies

A survey of the market reveals several polyclonal antibodies raised against human ARL16. While direct comparative data from a single source is limited, this section summarizes the available information from various suppliers to facilitate an informed decision. It is important to note that a study on ARL16's role in cellular traffic highlighted that the tested commercially available antibody was specific to human ARL16 and did not recognize the mouse protein, despite high sequence identity.^[1] This underscores the importance of verifying species reactivity for your specific model system.

Supplier	Catalog Number	Host	Antigen	Validated Applications	Species Reactivity	Available Data
Human Protein Atlas	HPA043711	Rabbit	Recombinant Human ARL16	IHC, WB, ICC-IF	Human	IHC images available on the HPA website.
Thermo Fisher Scientific	PA5-60479	Rabbit	Recombinant protein corresponding to Human ARL16	IHC (P)	Human	IHC image showing cytoplasmic positivity in human prostate glandular cells.
Antibodies.com	A48254	Rabbit	Recombinant human ARL16 protein (19-197aa)	WB, IHC, ELISA	Human, Mouse, Rat	Western blot and IHC images are available on the product page.
Cusabio	CSB-PA612678 LA01HU	Rabbit	Recombinant Human ADP-ribosylation factor-like protein 16 protein (1-197AA)	ELISA, IHC	Human	IHC images of human adrenal gland and colon cancer tissue are available.

Epigentek	A-6462-100	Rabbit	Not specified	Not specified	Human	No specific validation data for western blotting is readily available.
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Experimental Protocols

Success in western blotting for ARL16 is highly dependent on a robust and optimized protocol. Below are detailed methodologies for cell lysis, protein quantification, electrophoresis, and immunodetection, adapted from standard procedures.

Cell Lysate Preparation (from adherent cells)

- Cell Culture: Grow cells of interest (e.g., HEK293T, HeLa) to 80-90% confluency.
- Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the culture dish.
- Scraping and Collection: Use a cell scraper to detach the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. For complete lysis, sonicate the lysate on ice.
- Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new tube, avoiding the pellet.

Protein Quantification

- Determine the total protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

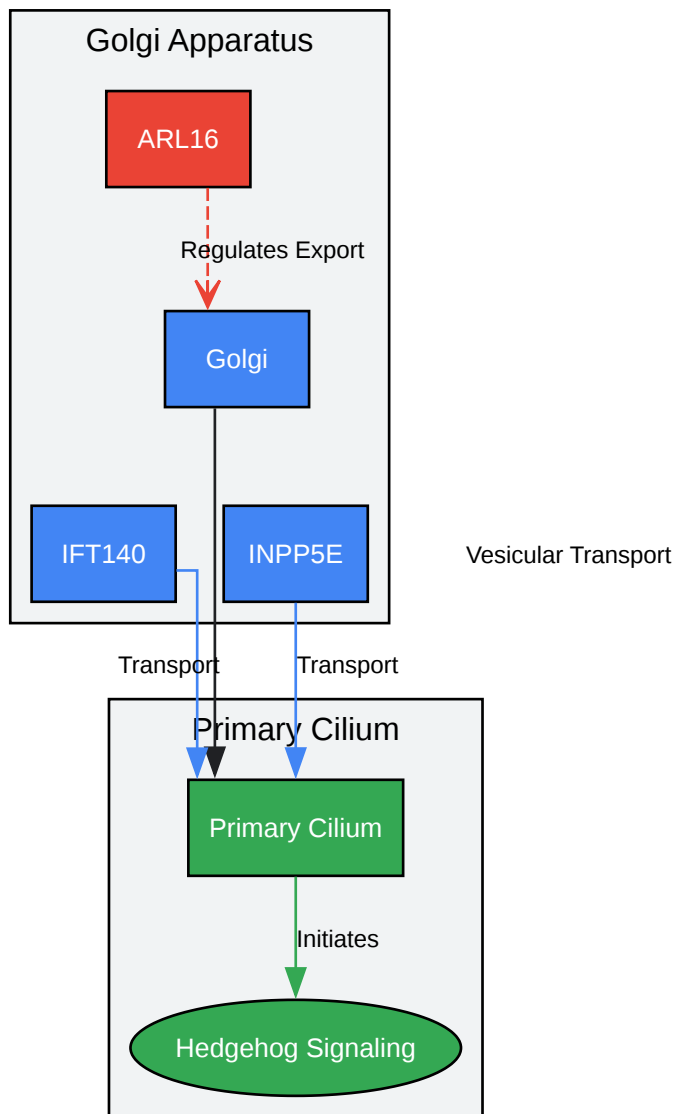
SDS-PAGE and Western Blotting

- **Sample Preparation:** Mix the desired amount of protein (typically 20-30 µg) with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- **Electrophoresis:** Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel until adequate separation of proteins is achieved.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary anti-ARL16 antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
- **Washing:** Repeat the washing step as described above.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

ARL16 in the Golgi-Cilia Trafficking Pathway

ARL16 has been implicated in the regulation of protein trafficking from the Golgi apparatus to the primary cilia.^{[1][2][3][4]} This is a critical process for the proper function of the cilium, an organelle that plays a key role in various signaling pathways, including the Hedgehog (Hh) signaling pathway.^[4]

ARL16 in Golgi-Cilia Trafficking

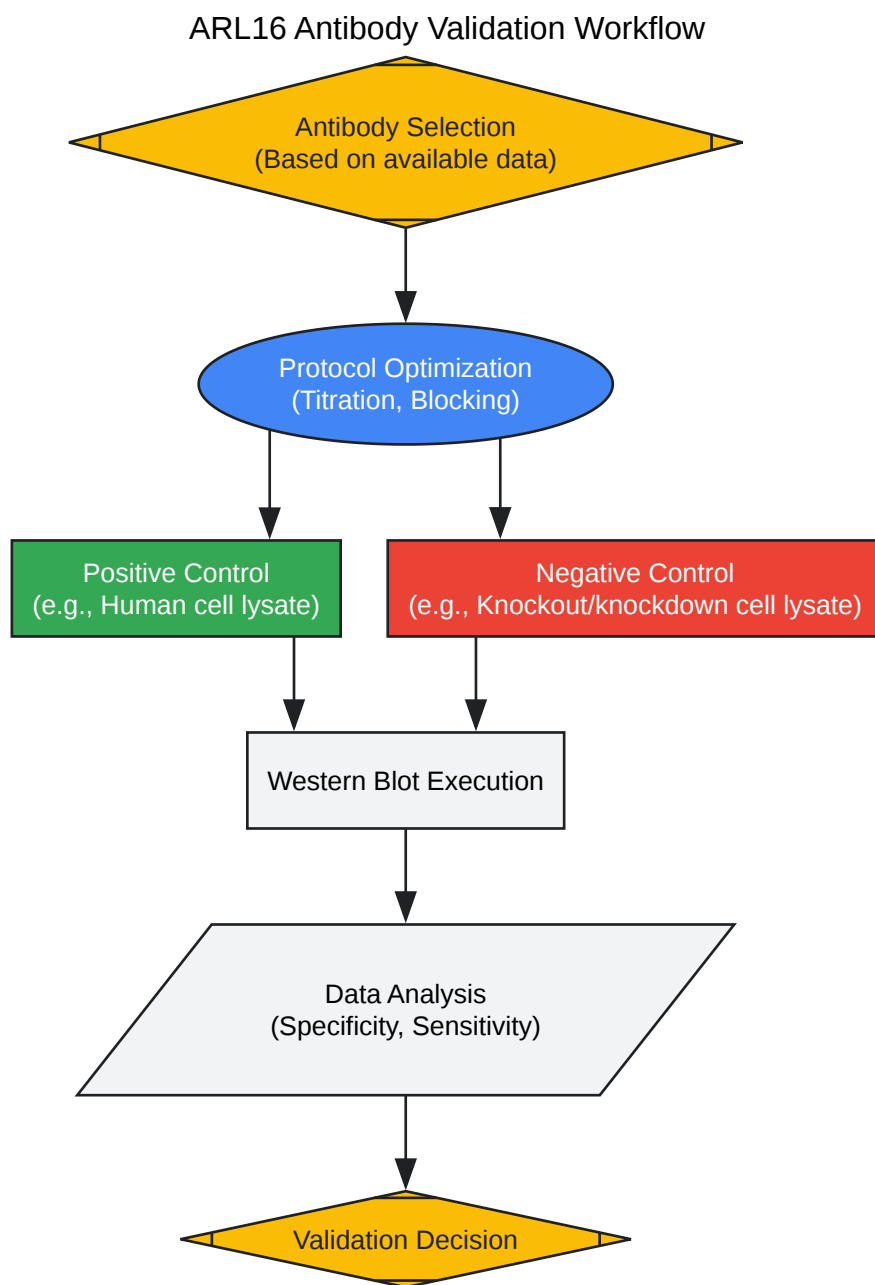


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Caption: ARL16 regulates the export of ciliary proteins from the Golgi.

Experimental Workflow for Antibody Validation

A systematic approach is essential for validating a new antibody for western blotting. The following workflow outlines the key steps from antibody selection to data interpretation.



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Caption: Workflow for validating an anti-ARL16 antibody.

By carefully selecting an antibody based on the available data and rigorously validating its performance using optimized protocols and appropriate controls, researchers can confidently generate reliable and reproducible data for ARL16 expression and function.

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